Methyltetrazine-amino-PEG2-CH2CH2NHBoc
Description
Methyltetrazine-amino-PEG2-CH2CH2NHBoc is a bifunctional linker compound designed for bioorthogonal conjugation and bioconjugation applications. Its structure comprises three key components:
- Methyltetrazine (MTZ): A bioorthogonal reagent that undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives, enabling rapid and selective conjugation .
- PEG2 Spacer: A short polyethylene glycol (PEG) chain (two ethylene glycol units) that enhances solubility and reduces steric hindrance during conjugation.
- Boc-protected amine (CH2CH2NHBoc): A tert-butoxycarbonyl (Boc)-protected terminal amine, which stabilizes the amine group for controlled deprotection in synthetic workflows .
This compound is utilized in site-specific protein labeling, drug delivery systems, and radiopharmaceutical development due to its balanced reactivity and stability .
Properties
Molecular Formula |
C22H32N6O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H32N6O5/c1-16-25-27-20(28-26-16)18-7-5-17(6-8-18)15-24-19(29)9-11-31-13-14-32-12-10-23-21(30)33-22(2,3)4/h5-8H,9-15H2,1-4H3,(H,23,30)(H,24,29) |
InChI Key |
DRGPSJDPYNZCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG2-CH2CH2NHBoc typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring through cyclization reactions.
PEGylation: The methyltetrazine group is then conjugated to a PEG chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of an amide bond between the methyltetrazine and the PEG chain.
Protection of Amino Group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG2-CH2CH2NHBoc undergoes various chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with strained alkenes or alkynes in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as activated esters or carbonyl compounds.
Common Reagents and Conditions
Click Chemistry: Common reagents include strained alkenes or alkynes, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Substitution Reactions: Reagents such as N-hydroxysuccinimide (NHS) esters or isocyanates are used, and the reactions are often performed in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Click Chemistry: The major products are stable covalent adducts formed between the methyltetrazine group and the strained alkene or alkyne.
Substitution Reactions: The products are typically amides or ureas formed through the reaction of the amino group with electrophiles.
Scientific Research Applications
Methyltetrazine-amino-PEG2-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Mechanism of Action
The methyltetrazine group in Methyltetrazine-amino-PEG2-CH2CH2NHBoc reacts with strained alkenes or alkynes through an inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal applications. The PEG chain provides solubility and flexibility, while the protected amino group allows for further functionalization .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features of Methyltetrazine-Linked Compounds
Key Observations :
- PEG Length : Shorter PEG chains (e.g., PEG2) improve conjugation kinetics due to reduced steric bulk, whereas longer PEGs (e.g., PEG8) enhance solubility and biocompatibility .
- Terminal Group : Boc protection prevents undesired side reactions during synthesis compared to azide or maleimide termini, which require specific coupling conditions .
Reactivity and Stability
Table 2: Reactivity and Stability Data
Key Observations :
- The Boc group in this compound enhances stability compared to unprotected hydrazine derivatives like [18F]HTz, which degrade rapidly .
- Methyltetrazine derivatives exhibit faster IEDDA kinetics than non-tetrazine linkers (e.g., azides), enabling efficient conjugation under mild conditions .
Key Observations :
- The Boc-protected amine requires specialized reagents (e.g., (Boc)2O) during synthesis, increasing production complexity compared to azide-terminated PEGs .
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